molecular formula C9H14O5 B134344 (3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one CAS No. 23709-41-3

(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one

Cat. No. B134344
CAS RN: 23709-41-3
M. Wt: 202.2 g/mol
InChI Key: JTORQZQZELCRKV-HCVRKRLWSA-N
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Description

The compound "(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one" is a structurally complex molecule that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar molecules. For instance, the synthesis of related furanone and dioxolane derivatives is described, which are important in the context of medicinal chemistry, particularly as ligands for HIV protease inhibitors .

Synthesis Analysis

The synthesis of related compounds involves several key steps, including stereoselective photochemical reactions, enzymatic asymmetric reductions, and ring-closing metathesis reactions. For example, the synthesis of a high-affinity nonpeptidal ligand for an HIV protease inhibitor utilized a stereoselective photochemical 1,3-dioxolane addition to a furanone derivative, followed by enzymatic processes to achieve high enantiomeric excess . Another synthesis pathway for a benzofuran derivative involved a Diels-Alder reaction, selective reduction, and hydrogenation steps to achieve complete diastereoselectivity .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For instance, the crystal and molecular structure of a derivative of a natural tobacco constituent was established through X-ray crystallography, which provided insights into the relative configuration of the molecule . Such structural analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule and can inform the design of new compounds with desired biological activities.

Chemical Reactions Analysis

The papers describe several chemical reactions that are relevant to the synthesis of complex organic molecules. These include asymmetric aldol reactions mediated by chiral catalysts , enzymatic reductions that introduce chirality at specific positions , and regioselective reactions for the synthesis of natural products . These reactions are important for constructing molecules with precise stereochemistry, which is often critical for their biological function.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one," they do provide information on the properties of structurally related compounds. For example, enzymatic synthesis can produce chiral molecules with high enantiomeric excess, which is a measure of purity in terms of stereochemistry . The solubility, melting points, and stability of these compounds can be inferred from their structural analogs and are important for their practical application in medicinal chemistry.

Scientific Research Applications

Mechanisms of β-O-4 Bond Cleavage in Lignin Model Compounds
Studies on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds reveal significant insights into the mechanisms of β-O-4 bond cleavage, highlighting the importance of γ-hydroxymethyl group presence. This research is pivotal for understanding the degradation and utilization of lignin, a major component of biomass, in producing valuable chemicals and fuels (T. Yokoyama, 2015).

Antioxidant Applications of Ethoxyquin Analogues
The antioxidant ethoxyquin and its analogues have been investigated for their efficacy in protecting valuable polyunsaturated fatty acids in fish meal from oxidation, demonstrating the critical role of similar compounds in food preservation and safety (A. J. de Koning, 2002).

Biomass Conversion to Valuable Chemicals
5-Hydroxymethylfurfural (HMF), a compound structurally related to the query chemical, is a versatile platform chemical derived from plant biomass. It has been identified as a key intermediate for producing a variety of valuable chemicals, including monomers, polymers, and fuels, highlighting the potential utility of related compounds in sustainable chemical synthesis (V. M. Chernyshev, O. A. Kravchenko, V. Ananikov, 2017).

Organic Synthesis and Fine Chemicals Production
Research into 5-Hydroxymethylfurfural (5-HMF) applications in organic synthesis underscores its value as a building block for creating fine chemicals. This highlights the potential of structurally similar compounds in contributing to the development of renewable carbon sources for the chemical industry (Weigang Fan, C. Verrier, Y. Queneau, F. Popowycz, 2019).

Enzyme-Assisted Remediation of Organic Pollutants
Studies on the use of enzymes, in combination with redox mediators, for the remediation of organic pollutants in wastewater highlight the potential application of chemical compounds in enhancing the efficiency of enzymatic degradation processes. This research opens new avenues for the treatment of recalcitrant compounds in industrial effluents, suggesting a role for similar chemical compounds in environmental remediation (Maroof Husain, Q. Husain, 2007).

properties

IUPAC Name

(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-8(2)13-6-5(4-10)12-7(11)9(6,3)14-8/h5-6,10H,4H2,1-3H3/t5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTORQZQZELCRKV-HCVRKRLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(=O)C2(O1)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@@H]([C@H](OC1=O)CO)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,6R,6aR)-6-(Hydroxymethyl)-2,2,3a-trimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

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